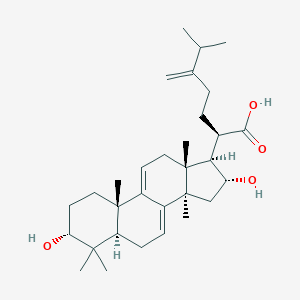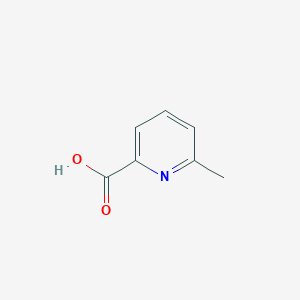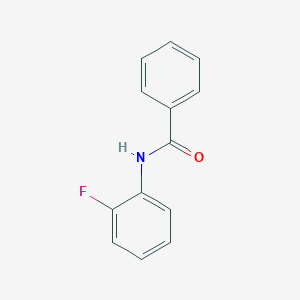
Acide 3-épidéhydrotumulosic
Vue d'ensemble
Description
3-Epidehydrotumulosic acid: is a triterpenoid compound with the molecular formula C31H48O4 . It is a derivative of tumulosic acid and is known for its biological activities, including inhibitory effects on free radical-induced lysis of red blood cells . This compound is found in the sclerotium of Poria cocos, a traditional Chinese medicinal fungus .
Applications De Recherche Scientifique
3-Epidehydrotumulosic acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
Target of Action
3-Epidehydrotumulosic acid is primarily known to target Acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
3-Epidehydrotumulosic acid interacts with AChE by acting on the peripheral anion acting site of AChE . It is classified as a mixed inhibitor
Biochemical Pathways
The primary biochemical pathway affected by 3-Epidehydrotumulosic acid is the cholinergic pathway. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing both the level and duration of action of this neurotransmitter at its various sites of action .
Result of Action
The inhibition of AChE by 3-Epidehydrotumulosic acid leads to an increase in acetylcholine levels. This can have various effects depending on the specific cholinergic pathway involved. For instance, in the context of Alzheimer’s disease, increased acetylcholine levels can help improve cognitive function . Additionally, it has inhibitory activity against AAPH-induced lysis of red blood cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Epidehydrotumulosic acid typically involves multiple steps:
Starting Material: The synthesis begins with the extraction of tumulosic acid from Poria cocos.
Oxidation: Tumulosic acid undergoes oxidation to form dehydrotumulosic acid.
Epimerization: Dehydrotumulosic acid is then subjected to epimerization to yield 3-Epidehydrotumulosic acid.
Industrial Production Methods
Industrial production of 3-Epidehydrotumulosic acid is not well-documented, but it generally follows the same synthetic routes as laboratory preparation, with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Epidehydrotumulosic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert it back to less oxidized forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane, chloroform, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of the compound .
Comparaison Avec Des Composés Similaires
3-Epidehydrotumulosic acid is similar to other triterpenoids such as:
- Tumulosic acid
- Dehydrotumulosic acid
- Polyporenic acid C
- Pachymic acid
- Dehydrotrametenolic acid
Uniqueness
What sets 3-Epidehydrotumulosic acid apart is its mixed inhibitory action on acetylcholinesterase, whereas other similar compounds may act as either competitive or non-competitive inhibitors . This unique mechanism makes it a valuable compound in the study and potential treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25-,26+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADJWZMBZBVBSB-HSGZZQKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential health benefits associated with 3-Epidehydrotumulosic acid?
A1: 3-Epidehydrotumulosic acid, a lanostane-type triterpene found in Poria cocos, has demonstrated several potential health benefits in preclinical studies, including:
- Antioxidant activity: It can protect red blood cells from lysis induced by free radicals. []
- Anti-tumor promoting effects: It exhibits potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). []
- α-glucosidase inhibition: It shows effective inhibitory activity against α-glucosidase, suggesting potential for managing blood sugar levels. []
Q2: Can 3-Epidehydrotumulosic acid be used as a quality marker for Poria cocos?
A: Yes, 3-Epidehydrotumulosic acid is considered a major bioactive compound in Poria cocos and can be utilized for quality control purposes. [, , ] Several studies have developed RP-HPLC methods for quantifying 3-Epidehydrotumulosic acid alongside other triterpenes in Poria cocos samples. [, , ]
Q3: Does 3-Epidehydrotumulosic acid interact with any specific enzymes?
A: Yes, 3-Epidehydrotumulosic acid has been identified as a mixed inhibitor of acetylcholinesterase (AChE). [] This means it can bind to both the free enzyme and the enzyme-substrate complex, potentially affecting AChE activity through multiple mechanisms. []
Q4: What analytical techniques are commonly used to study 3-Epidehydrotumulosic acid?
A4: Researchers utilize a variety of analytical methods for characterizing and quantifying 3-Epidehydrotumulosic acid, including:
- High-performance liquid chromatography (HPLC): This technique is widely used for separating and quantifying 3-Epidehydrotumulosic acid in complex mixtures, such as Poria cocos extracts. [, , ]
- Mass spectrometry (MS): Coupled with HPLC, MS allows for the identification and structural characterization of 3-Epidehydrotumulosic acid based on its mass-to-charge ratio. []
- Spectroscopic methods: Techniques such as ultraviolet-visible (UV-Vis) spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze the structural features and purity of 3-Epidehydrotumulosic acid. [, ]
Q5: Have there been any computational studies on 3-Epidehydrotumulosic acid?
A: Yes, computational studies have been conducted to investigate the interactions of 3-Epidehydrotumulosic acid with target proteins. [] For instance, molecular docking simulations were used to explore its binding affinity and potential interactions with the neuropeptide Y1 receptor (Y1R), a target for weight management. [] The study proposed 3-Epidehydrotumulosic acid as a putative Y1R antagonist based on its predicted binding affinity and interactions with key amino acid residues within the receptor's binding pocket. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)







![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)


![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)


